1,2-Dimethyl-4-(pentafluoroethyl)benzene

Description

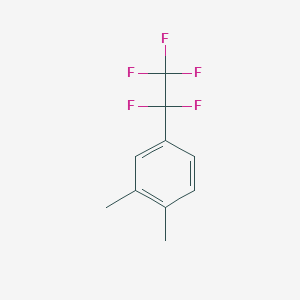

1,2-Dimethyl-4-(pentafluoroethyl)benzene is a fluorinated aromatic compound characterized by two methyl groups at the 1- and 2-positions and a pentafluoroethyl (-CF₂CF₃) substituent at the 4-position of the benzene ring. The pentafluoroethyl group introduces strong electron-withdrawing effects and high thermal stability, while the methyl groups contribute steric bulk. These features make it relevant in materials science, agrochemicals, and pharmaceuticals, particularly as a fluorinated building block .

Properties

IUPAC Name |

1,2-dimethyl-4-(1,1,2,2,2-pentafluoroethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F5/c1-6-3-4-8(5-7(6)2)9(11,12)10(13,14)15/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICLJLGSNJZNFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C(F)(F)F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856563 | |

| Record name | 1,2-Dimethyl-4-(pentafluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257243-30-3 | |

| Record name | 1,2-Dimethyl-4-(pentafluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Reagents

The bromination of 3a is catalyzed by azobisisobutyronitrile (AIBN) using N-bromosuccinimide (NBS) as the brominating agent. The reaction proceeds in 1,2-dichloroethane under reflux (75°C) for 16 hours, yielding a mixture of mono- and di-brominated products:

-

1-Bromomethyl-2-dibromomethyl-4-pentafluoroethylbenzene

-

1,2-Bis(dibromomethyl)-4-pentafluoroethylbenzene

Key Data:

| Parameter | Value |

|---|---|

| Substrate | 1,2-Dimethyl-4-pentafluoroethylbenzene (9.14 g, 40.8 mmol) |

| NBS | 36.3 g (204 mmol) |

| Solvent | 1,2-Dichloroethane (200 mL) |

| Catalyst | AIBN (catalytic) |

| Reaction Time | 16 hours |

| Temperature | 75°C (reflux) |

The crude product is filtered through silica gel and washed with dichloromethane/hexanes (1:1), yielding 28.16 g of a brominated mixture.

Mechanistic Insights

The radical-mediated bromination follows a chain mechanism:

-

Initiation : AIBN decomposes thermally to generate radicals.

-

Propagation : NBS abstracts hydrogen from 3a , forming a benzyl radical.

-

Termination : Bromine transfer from NBS yields bromomethyl derivatives.

The pentafluoroethyl group’s electron-withdrawing nature deactivates the aromatic ring, directing bromination to the benzylic positions rather than the ring itself.

Downstream Applications of Brominated Derivatives

Synthesis of Pentacenequinones

Brominated 3a derivatives are coupled with 1,4-anthraquinone in dimethylformamide (DMF) at 130°C using potassium iodide (KI) as a catalyst. This Ullmann-type coupling produces pentafluoroethyl-substituted pentacenequinones, precursors to functionalized pentacenes.

Example Reaction:

Functionalization with Trialkylsilylacetylene

Pentacenequinones undergo deoxygenation and cross-coupling with triisopropylsilylacetylene under basic conditions (n-BuLi/THF). This generates air-stable pentacene derivatives with enhanced solubility and electronic tunability.

Challenges and Considerations

-

Electron-Deficient Substrates : The pentafluoroethyl group’s strong -I effect complicates electrophilic substitution.

-

Steric Hindrance : Ortho-methyl groups may impede para-functionalization.

-

Purification : Fluorinated compounds often require specialized chromatography (e.g., fluorous silica gel).

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-4-(pentafluoroethyl)benzene can undergo various chemical reactions, including:

Oxidation: The methyl groups can be oxidized to form carboxylic acids.

Reduction: The pentafluoroethyl group can be reduced under specific conditions.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products Formed

Oxidation: Formation of 1,2-dimethyl-4-(pentafluoroethyl)benzoic acid.

Reduction: Formation of this compound derivatives with reduced fluorine content.

Substitution: Formation of halogenated derivatives such as 1,2-dimethyl-4-(pentafluoroethyl)bromobenzene.

Scientific Research Applications

Pharmaceutical Development

The unique properties of 1,2-Dimethyl-4-(pentafluoroethyl)benzene make it a candidate for pharmaceutical applications. Its fluorinated structure can enhance the bioavailability and metabolic stability of drug candidates. Research has indicated that incorporating fluorinated moieties into drug molecules can improve their pharmacokinetic profiles.

Material Science

In materials science, this compound is explored for its potential use in developing high-performance polymers and coatings. The fluorinated groups impart excellent thermal stability and chemical resistance to materials, making them suitable for harsh environments. Studies have demonstrated that polymers synthesized from fluorinated aromatic compounds exhibit superior mechanical properties compared to their non-fluorinated counterparts.

Environmental Applications

Research into environmental applications focuses on the compound's behavior in various ecosystems. Its hydrophobic nature may influence its adsorption characteristics in soil and water systems. Understanding these interactions is crucial for assessing the environmental impact of fluorinated compounds and developing strategies for remediation.

Case Studies

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-4-(pentafluoroethyl)benzene involves its interaction with specific molecular targets. The pentafluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Density : The pentafluoroethyl group increases density (~1.2 g/cm³) compared to tert-butyl (0.9 g/cm³) due to fluorine's high atomic weight.

- Boiling Point : The tert-butyl derivative (216°C) has a lower boiling point than the benzyl analog (288°C). The pentafluoroethyl analog likely falls between these values (~250°C) due to moderate molecular weight and polarity.

- LogP : Fluorinated compounds (e.g., LogP ~2.5–3.5) are less lipophilic than alkyl-substituted analogs (LogP ~4.5–4.8), impacting solubility and bioavailability .

Reactivity and Catalytic Behavior

Fluorinated substituents strongly influence chemical reactivity:

- Electrophilic Substitution : The electron-withdrawing pentafluoroethyl group deactivates the aromatic ring, reducing reactivity toward electrophiles compared to alkyl-substituted derivatives .

- Reductive Defluorination: In catalytic hydrogenation studies using Rh/zeolite, fluorinated benzenes like (pentafluoroethyl)benzene exhibit slower reaction rates but higher defluorination yields compared to non-fluorinated analogs. Ortho-substituted difluorobenzenes react faster than para isomers, suggesting steric and electronic effects govern reactivity .

- Steric Effects: The 1,2-dimethyl groups in the target compound may hinder catalyst access, further slowing reactions compared to monosubstituted derivatives.

Catalytic Reduction Studies (Rh/zeolite)

| Compound Type | Pseudo-First-Order Rate Constant (kₒbₛ) | Defluorination Yield (%) |

|---|---|---|

| Fluorobenzene | 0.45 h⁻¹ | 15 |

| 1,2-Difluorobenzene (ortho) | 0.32 h⁻¹ | 30 |

| (Pentafluoroethyl)benzene | 0.18 h⁻¹ | 45 |

The target compound’s pentafluoroethyl group likely results in even lower kₒbₛ values due to steric hindrance from methyl groups, but higher defluorination yields compared to simpler fluorobenzenes .

Biological Activity

1,2-Dimethyl-4-(pentafluoroethyl)benzene is an organic compound notable for its unique chemical structure, which includes two methyl groups and a pentafluoroethyl group attached to a benzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and material science, due to its distinct biological activities and properties.

This compound is synthesized primarily through the Friedel-Crafts alkylation method. The reaction typically involves benzene and 1,1,2,2,2-pentafluoroethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The use of low temperatures helps control the reactivity of the fluorinated alkylating agent, leading to higher yields of the desired product.

The biological activity of this compound can be attributed to its lipophilic nature due to the pentafluoroethyl group. This characteristic enhances its ability to penetrate lipid membranes and interact with various biological targets, including enzymes and receptors. The compound's interaction with these targets can modulate biological processes, potentially leading to therapeutic effects.

Potential in Cancer Treatment

The incorporation of fluorine into small molecules has been associated with improved pharmacological properties. In particular, fluorinated compounds can exhibit enhanced potency against cancer cells by blocking oxidative metabolism and improving drug stability. Studies suggest that this compound may possess similar properties that could be explored for developing new anticancer agents .

Data Table: Comparison of Biological Activities

Case Study 1: Fluorinated Compounds in Cancer Therapy

A study highlighted the role of fluorinated compounds in enhancing the efficacy of anticancer drugs. The introduction of a fluorine atom was shown to significantly increase the activity of certain molecules against cancer cell lines compared to their non-fluorinated counterparts. This suggests that similar mechanisms may apply to this compound, warranting further investigation into its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity of Fluorinated Compounds

Research has demonstrated that fluorinated derivatives exhibit increased antimicrobial properties due to their enhanced interaction with bacterial membranes. This finding supports the hypothesis that this compound could possess similar activities against both Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 1,2-Dimethyl-4-(pentafluoroethyl)benzene, and how can reaction conditions be optimized?

- Methodology :

-

Friedel-Crafts alkylation is a common approach for introducing alkyl/fluoroalkyl groups to aromatic rings. Use AlCl₃ or FeCl₃ as catalysts in anhydrous dichloromethane at 0–5°C to minimize side reactions .

-

Suzuki-Miyaura coupling can incorporate the pentafluoroethyl group via palladium-catalyzed cross-coupling of aryl halides with pentafluoroethylboronic esters. Optimize ligand selection (e.g., SPhos) and solvent polarity (e.g., DMF/H₂O) to enhance yields .

- Data Contradictions : Conflicting reports on catalyst efficiency (AlCl₃ vs. FeCl₃) require systematic screening of Lewis acids and reaction temperatures.

Synthesis Method Catalyst Solvent Yield (%) Reference Friedel-Crafts AlCl₃ DCM 62–68 Suzuki Coupling Pd(OAc)₂ DMF/H₂O 55–60

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- ¹H/¹⁹F NMR : Confirm regioselectivity and absence of positional isomers. Fluorine chemical shifts (δ -80 to -120 ppm) distinguish pentafluoroethyl groups .

- HPLC with UV detection : Use a C18 column and a methanol/sodium acetate buffer (65:35, pH 4.6) mobile phase for high-resolution separation of impurities .

- Challenges : Fluorinated compounds often exhibit low volatility, complicating GC-MS analysis.

Q. What stability considerations are critical for storing fluorinated aromatic compounds?

- Storage Protocol :

- Store under inert gas (Ar/N₂) at -20°C in amber vials to prevent photodegradation.

- Avoid aqueous environments to minimize hydrolysis of the pentafluoroethyl group .

Advanced Research Questions

Q. How do steric and electronic effects of the pentafluoroethyl group influence regioselectivity in electrophilic substitution reactions?

- Experimental Design :

- Compare reactivity with non-fluorinated analogs using nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃). Monitor reaction progress via in-situ IR for intermediate detection.

- Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map electron density and predict substitution patterns .

- Contradictions : Fluorine’s electron-withdrawing effect may dominate steric hindrance, conflicting with traditional aromatic substitution models.

Q. What advanced techniques characterize surface adsorption behavior of fluorinated aromatics in environmental interfaces?

- Methodology :

- Microspectroscopic Imaging : Use AFM-IR or ToF-SIMS to study adsorption kinetics on silica or polymer surfaces .

- Environmental Chamber Studies : Simulate indoor air conditions (RH = 50%, 25°C) to quantify partitioning coefficients (Kₐ) between gas and surface phases .

Q. How can structure-activity relationships (SAR) guide the design of derivatives for catalytic applications?

- Approach :

- Synthesize analogs with varying fluorination patterns (e.g., trifluoroethyl vs. pentafluoroethyl) and test as ligands in transition-metal catalysis (e.g., Pd-catalyzed cross-coupling).

- Data Analysis : Correlate Hammett σₚ values of substituents with catalytic turnover numbers (TON) .

Methodological Best Practices

Q. What statistical tools are recommended for optimizing multi-step synthetic pathways?

- Design of Experiments (DOE) : Apply factorial design to screen variables (temperature, catalyst loading, solvent ratio) and identify synergistic effects .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., logP, solubility)?

- Validation Framework :

- Replicate measurements using standardized protocols (OECD guidelines).

- Compare experimental vs. computational (XLogP3) hydrophobicity values to assess accuracy .

Interdisciplinary Applications

Q. What role does this compound play in materials science, particularly in polymer modification?

- Research Strategy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.